molecular formula C20H20N2O2S B13001955 6-(1-Tosylpyrrolidin-2-yl)quinoline

6-(1-Tosylpyrrolidin-2-yl)quinoline

Cat. No.: B13001955
M. Wt: 352.5 g/mol
InChI Key: COFPAVPYIDROKF-UHFFFAOYSA-N
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Description

6-(1-Tosylpyrrolidin-2-yl)quinoline is a complex organic compound that combines a quinoline ring with a tosylated pyrrolidine moiety Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, and pyrrolidine is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Tosylpyrrolidin-2-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

    Tosylation: The final step involves the tosylation of the pyrrolidine nitrogen.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process .

Mechanism of Action

The mechanism of action of 6-(1-Tosylpyrrolidin-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The quinoline ring can intercalate with DNA, while the tosylpyrrolidine moiety can form hydrogen bonds and hydrophobic interactions with proteins . These interactions can modulate the activity of the target molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]quinoline

InChI

InChI=1S/C20H20N2O2S/c1-15-6-9-18(10-7-15)25(23,24)22-13-3-5-20(22)17-8-11-19-16(14-17)4-2-12-21-19/h2,4,6-12,14,20H,3,5,13H2,1H3

InChI Key

COFPAVPYIDROKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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